N-Hydroxy-5-norbornene-2,3-dicarboximide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

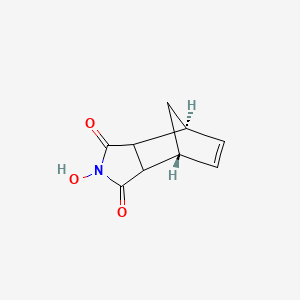

N-hydroxy-5-norbornene-2,3-dicarboxylimide is a chemical compound with the molecular formula C9H9NO3. It is also known by its systematic name, N-hydroxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide. This compound is notable for its applications in peptide synthesis, where it serves as an effective reagent to decrease racemization and inhibit the formation of N-acylureas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-hydroxy-5-norbornene-2,3-dicarboxylimide involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide. This intermediate is then reacted with hydrogen peroxide, followed by hydrolysis and acidification to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylimide typically follows similar routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Reaction Mechanism

-

Carboxyl Activation : HONB reacts with protected amino acids or peptides in the presence of DCC to form stable active esters (Figure 1A).

-

Peptide Coupling : The HONB ester reacts with free amino groups of amino acids/peptides, forming amide bonds under mild aqueous conditions (pH 6, 45°C) .

Key Advantages :

-

Stability in aqueous media, enabling reactions in water-containing systems .

-

High yields (>77%) in peptide synthesis, as demonstrated in the synthesis of thyrotropin-releasing hormone analogs .

Active Ester Formation

HONB forms hydrolytically stable esters with carboxylic acids, which are pivotal in controlled coupling reactions.

Synthetic Protocol (Example) :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | HONB + DIC (diisopropylcarbodiimide) in DMF, 0°C | Activates carboxyl group to HONB ester |

| 2 | Addition of nucleophile (e.g., L-ProNH₂), 4°C, 36 h | Forms peptide bond with 77% yield |

Isolation : HONB esters can be purified via recrystallization from ethyl acetate or directly used in subsequent reactions .

Stereochemical Considerations

HONB exists as exo and endo isomers (Figure 1B), with distinct NMR signatures and thermodynamic stability:

NMR Differentiation :

| Isomer | ¹H-NMR (Key Protons) | ¹³C-NMR (C7 Shift) |

|---|---|---|

| exo | δ 3.2–3.5 (H2/H3) | 45.2 ppm |

| endo | δ 2.7–3.0 (H2/H3) | 36.7 ppm |

Thermodynamic Stability:

-

exo Carbonate Derivative : More stable (ΔG ≈ -2.4 kcal/mol) than endo .

-

HONB Isomers : Near-equilibrium (53:47 exo:endo) under thermal conditions .

Polymer and Material Chemistry

HONB derivatives participate in Diels-Alder reactions and crosslinking for high-performance polymers.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

N-Hydroxy-5-norbornene-2,3-dicarboximide is primarily utilized in peptide synthesis due to its ability to enhance reaction efficiency and reduce side reactions. It serves as an alternative to N-hydroxysuccinimide, offering advantages such as decreased racemization and improved yields.

Mechanism of Action

In peptide synthesis, NHND reacts with protected amino acids to form stable esters. These esters can subsequently react with free amino acids to yield the desired peptides without significant side products like N-acylureas or racemization. This method has been shown to produce high-purity peptides rapidly, making it a valuable tool in pharmaceutical development .

Case Study: Peptide Synthesis Efficiency

A study demonstrated that using NHND in the synthesis of therapeutically relevant peptides resulted in yields exceeding 90% while maintaining high purity levels. The process was conducted in aqueous solutions, highlighting NHND's stability under these conditions .

Pharmacological Applications

Overview

Recent research has explored NHND derivatives for their pharmacological properties, particularly their interactions with serotonin receptors (5-HT receptors). These derivatives have shown promising binding affinities, suggesting potential therapeutic applications in treating mood disorders.

Binding Affinity Studies

A series of 5-norbornene-2-carboxamide derivatives were synthesized and evaluated for their affinities to various serotonin receptors. Notably, some derivatives exhibited binding affinities comparable to known selective ligands, indicating their potential as drug candidates .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Applications

NHND has found utility as an internal standard in quantitative NMR spectroscopy. Its distinct chemical shifts allow for accurate quantification of other compounds in complex mixtures.

Quantitative Analysis Techniques

Studies have shown that NHND can be effectively used as a reference standard for determining lignin hydroxy functional groups using phosphorus NMR. This application underscores its importance in analyzing complex organic materials and formulations .

Stability and Storage Considerations

Stability Issues

Research indicates that NHND exhibits limited stability over extended periods (>12 hours), which can impact experimental outcomes if not accounted for. This characteristic necessitates careful handling and immediate use post-synthesis to ensure reliability in experimental results .

Data Tables

| Compound Name | Receptor Type | pKi Value | Comments |

|---|---|---|---|

| Norbo-10 | 5-HT1A | 8.25 ± 0.12 | High selectivity |

| Norbo-11 | 5-HT2A | 7.95 ± 0.10 | Moderate selectivity |

| Norbo-15 | 5-HT2C | <40 nM | Promising candidate |

Wirkmechanismus

The mechanism by which N-hydroxy-5-norbornene-2,3-dicarboxylimide exerts its effects involves its ability to act as a mediator in chemical reactions. In peptide synthesis, it decreases racemization and inhibits the formation of N-acylureas by stabilizing the intermediate compounds . In antiviral applications, it inhibits the reverse transcriptase enzyme, blocking the synthesis of viral DNA .

Vergleich Mit ähnlichen Verbindungen

N-hydroxy-5-norbornene-2,3-dicarboxylimide can be compared with other similar compounds, such as:

N-methyl-5-norbornene-2,3-dicarboxylimide: This compound is used in similar applications but has different reactivity and stability profiles.

5-norbornene-2,3-dicarboximide: Another related compound with applications in chemical synthesis.

N-hydroxy-5-norbornene-2,3-dicarboxylimide is unique due to its specific structure, which allows it to act effectively in peptide synthesis and oxidation reactions, making it a valuable reagent in various fields of research and industry .

Eigenschaften

IUPAC Name |

(1R,7S)-4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2/t4-,5+,6?,7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSTQCWRDLYJA-DPTVFECHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.